(3-fluoro-4-methylphenyl)urea
Description
Contextualizing Urea (B33335) Derivatives in Contemporary Medicinal Chemistry and Materials Science
Urea derivatives are a class of organic compounds that hold a central and privileged position in modern chemical research, particularly in medicinal chemistry and materials science. nih.govchemicaljournal.inrsc.org The core urea functionality (R₂N-C(=O)-N₂R) is a versatile structural motif due to its unique electronic and geometric properties. The carbonyl oxygen acts as an excellent hydrogen bond acceptor, while the N-H groups are strong hydrogen bond donors. researchgate.netresearchgate.net This capacity to form multiple, stable hydrogen bonds is fundamental to their role in drug development, as it facilitates strong and specific interactions with biological targets like proteins and receptors. nih.govresearchgate.netnih.gov
In medicinal chemistry, the incorporation of a urea moiety is a widely used strategy to modulate the potency and selectivity of drug candidates, as well as to fine-tune their pharmacokinetic properties. nih.govnih.gov Consequently, urea-based compounds have been successfully developed for a broad spectrum of therapeutic applications, including anticancer, antibacterial, anti-HIV, and anti-inflammatory agents. nih.govchemicaljournal.inresearchgate.net The urea scaffold is present in numerous clinically approved drugs and is a common building block in combinatorial chemistry for the discovery of new bioactive compounds. nih.govchemicaljournal.in
Beyond pharmaceuticals, urea derivatives are integral to materials science. mdpi.com Their ability to self-assemble through predictable hydrogen bonding patterns makes them ideal building blocks for creating supramolecular structures, such as polymers, gels, and capsules. researchgate.net These materials find applications in areas like organocatalysis and the development of functional materials with specific host-guest recognition capabilities. nih.govresearchgate.net The formation of these ordered structures is driven by the directional nature of the urea-urea hydrogen bonds, allowing for the design of complex, self-healing, and responsive materials. researchgate.netrsc.org
Rationale for Investigating Fluorine and Methyl Substituents in Phenylurea Scaffolds
The specific substitution pattern of (3-fluoro-4-methylphenyl)urea, featuring both fluorine and methyl groups on the phenyl ring, is a deliberate design choice rooted in established principles of medicinal chemistry. The strategic introduction of these small functional groups can profoundly alter a molecule's physicochemical and biological properties.
Fluorine is a unique element in drug design due to its small size and high electronegativity. nih.govresearchgate.net Its incorporation into a drug candidate can lead to significant improvements in several key parameters. nih.govbenthamscience.com Fluorination can block sites of metabolic degradation, thereby increasing the metabolic stability and half-life of a drug. nih.govnih.gov It can also modulate the acidity (pKa) of nearby functional groups and enhance a molecule's lipophilicity, which can improve membrane permeation and bioavailability. researchgate.netnih.govbenthamscience.com Furthermore, the fluorine atom can participate in favorable electrostatic and hydrogen-bond interactions with target proteins, often leading to increased binding affinity and potency. nih.govbenthamscience.com
The methyl group, often referred to as a "magic methyl" in medicinal chemistry, can also have a dramatic and sometimes unexpected positive impact on a molecule's biological activity. scientificupdate.comjuniperpublishers.com Adding a methyl group in a strategic position can fill a hydrophobic pocket in a target protein, leading to a significant increase in binding affinity and potency. juniperpublishers.comnih.gov This seemingly simple modification can improve a compound's activity by orders of magnitude. scientificupdate.com Additionally, methylation can favorably affect solubility and provide a "soft spot" for metabolism, which can be useful for adjusting a drug's half-life. scientificupdate.comjuniperpublishers.com
Table 1: Influence of Fluorine and Methyl Substituents in Drug Design
| Substituent | Key Physicochemical Effects | Impact on Pharmacological Properties |
|---|---|---|
| Fluorine | High electronegativity, small atomic radius. researchgate.netrsc.org | Enhances metabolic stability by blocking metabolism. nih.govnih.gov |
| Modulates pKa of adjacent functional groups. nih.gov | Increases binding affinity through unique interactions. nih.govbenthamscience.com | |
| Often increases lipophilicity. researchgate.netbenthamscience.com | Improves membrane permeability and bioavailability. nih.govresearchgate.net | |
| Methyl | Small, lipophilic, electron-donating group. juniperpublishers.comnih.gov | Can dramatically increase binding affinity and potency ("Magic Methyl" effect). scientificupdate.comjuniperpublishers.com |
| Adds steric bulk. | Fills hydrophobic pockets in target proteins. nih.gov |
Current Research Trajectories and the Significance of this compound Analogues
The this compound core structure serves as a valuable scaffold in the development of novel chemical entities for various research applications. Current research trajectories focus on synthesizing and evaluating analogues of this compound to explore their potential as therapeutic agents and chemical probes. Studies often involve modifying the second phenyl group or other parts of the molecule to investigate structure-activity relationships (SAR) and optimize for specific biological targets. rsc.org
Research has shown that derivatives incorporating the this compound moiety are being investigated for a range of biological activities. These include potential applications as anticancer, anti-inflammatory, and antimicrobial agents. evitachem.comontosight.ai For example, compounds are designed as inhibitors of specific enzymes, such as kinases, which are critical in cell signaling pathways implicated in diseases like cancer. nih.gov The strategic placement of the fluoro and methyl groups is often crucial for achieving the desired potency and selectivity against these targets.
The significance of these analogues lies in their potential to lead to the discovery of new drugs and biological tools. By systematically modifying the parent structure, researchers can map the chemical space required for a particular biological effect. For instance, studies have explored how different substituents on the second aryl ring of the urea influence activity against various cancer cell lines or microbial strains. nih.govresearchgate.net This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery.
Table 2: Examples of this compound Analogues in Chemical Research
| Compound Name | Research Context/Application | Source(s) |
|---|---|---|
| 1-(3-fluoro-4-methylphenyl)-3-phenylurea | Investigated for potential as an anti-inflammatory or anticancer agent; used as a tool compound in enzyme inhibition studies. | evitachem.com |
| N-(3-fluoro-4-methylphenyl)-N'-(3-nitrophenyl)urea | Studied for its diverse biological activities in medicinal chemistry, with the nitro and fluoro groups influencing electronic properties and target interactions. | ontosight.ai |
| N-benzoyl-N'-(3-fluoro-4-methylphenyl)urea | Investigated for potential antimicrobial, antifungal, and anticancer properties. | ontosight.ai |
| N-(3,4-dichlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea | Synthesized for research in medicinal chemistry, agriculture, and materials science. | |
| 1-(1-(1-Adamantyl)methyl)-3-(3-chloro-4-methylphenyl)urea* | Part of a library of adamantyl ureas synthesized and tested as potent anti-tuberculosis agents, demonstrating the importance of bulky alkyl groups in activity. | researchgate.net |
| 4-Chloro-2-(3-fluoro-4-methylphenyl)-2H-pyrazolo[3,4-d]pyrimidine* | Synthesized as part of a series of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) positive allosteric modulators. | acs.org |
| N-((3-Chloro-4-fluoro)phenyl)-N′-(3-(((3-chloropyrazin-2-yl)amino)methyl)phenyl) urea* | Designed as a pyrazinyl–aryl urea derivative and evaluated for anti-proliferative activity against cancer cell lines, particularly bladder cancer. | nih.gov |
*Note: These compounds are structurally related analogues, illustrating the application of substituted phenylurea scaffolds in diverse research areas.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9FN2O |
|---|---|
Molecular Weight |
168.17 g/mol |
IUPAC Name |
(3-fluoro-4-methylphenyl)urea |
InChI |
InChI=1S/C8H9FN2O/c1-5-2-3-6(4-7(5)9)11-8(10)12/h2-4H,1H3,(H3,10,11,12) |
InChI Key |
FIPCHQOGEGTUGD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N)F |
Origin of Product |
United States |
Synthetic Methodologies for 3 Fluoro 4 Methylphenyl Urea and Its Chemical Analogues
Fundamental Synthetic Approaches for Urea (B33335) Formation
The construction of the urea bond is central to the synthesis of (3-fluoro-4-methylphenyl)urea and its derivatives. Traditional methods are often reliable and high-yielding, forming the bedrock of synthetic strategies.
Reaction of Aryl Isocyanates with Amines or Ammonia (B1221849)
A primary and widely employed method for synthesizing N,N'-substituted ureas involves the reaction of an isocyanate with an amine or ammonia. asianpubs.orgnih.gov This approach is typically efficient and proceeds under mild conditions. The synthesis of this compound via this route would begin with the corresponding aniline (B41778), 3-fluoro-4-methylaniline (B1361354).
The aniline is first converted into the highly reactive 3-fluoro-4-methylphenyl isocyanate intermediate. This conversion is commonly achieved using phosgene (B1210022) (COCl₂) or a safer phosgene equivalent such as triphosgene (B27547) or diphosgene. asianpubs.org An alternative, one-pot method utilizes chlorosulfonyl isocyanate, which reacts with the amine and is subsequently hydrolyzed to yield the target urea. asianpubs.org
Once the isocyanate is formed, it readily reacts with ammonia to produce the monosubstituted this compound. If derivatized analogues are desired, the isocyanate can be treated with a primary or secondary amine to yield the corresponding disubstituted or trisubstituted ureas. beilstein-journals.org
Table 1: Reagents for Isocyanate Formation from Aryl Amines
| Reagent | Description | Reference |
| Phosgene (COCl₂) | A highly toxic gas, it is a traditional and effective phosgenating agent. | nih.gov |
| Triphosgene (BTC) | A safer, crystalline solid alternative to phosgene that decomposes to phosgene in situ. | asianpubs.org |
| Chlorosulfonyl Isocyanate (CSI) | Reacts with amines to form a sulfonyl urea intermediate, which upon hydrolysis yields the desired urea. | asianpubs.org |
| Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Used in conjunction with sodium azide (B81097) in a Curtius rearrangement to form the isocyanate. | organic-chemistry.org |
Condensation of Aryl Amines with Urea Derivatives
An alternative fundamental approach involves the direct condensation of an aryl amine with urea. google.com In this method, 3-fluoro-4-methylaniline would be heated with an excess of urea, typically in a high-boiling point, inert organic solvent. The reaction proceeds with the elimination of ammonia. This method avoids the handling of highly toxic reagents like phosgene but often requires harsher reaction conditions, such as elevated temperatures (130-250°C), to drive the reaction to completion. google.com The presence of a secondary amine can also be used in this process. google.com
Advanced Synthetic Strategies for Derivatized this compound Analogues
The demand for novel urea derivatives with specific properties has driven the development of more advanced and efficient synthetic strategies. These methods offer access to complex molecular architectures and chiral compounds.
Multi-component Reaction Pathways (e.g., Ugi Reaction)
Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. organic-chemistry.org The Ugi four-component condensation (U-4CC) is a prominent example, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. organic-chemistry.orgwikipedia.org
While the classic Ugi reaction does not directly produce a urea backbone, variations of the reaction can be employed. For instance, by using a bifunctional starting material or by modifying the reaction conditions, urea-like structures can be accessed. nih.gov A related isocyanide-based MCR involves a one-pot, five-component reaction that can yield polyfunctional urea derivatives under solvent-free conditions, highlighting the efficiency and environmental advantages of such methods. tandfonline.com These strategies are particularly valuable for creating libraries of diverse this compound analogues for screening purposes. wikipedia.org
Table 2: Components of the Classical Ugi Four-Component Reaction
| Component | Role |
| Aldehyde or Ketone | Provides the carbonyl carbon. |
| Amine | Forms an imine with the carbonyl component. |
| Carboxylic Acid | Provides the acyl group and protonates the imine. |
| Isocyanide | Undergoes nucleophilic attack on the iminium ion. |
Functional Group Interconversions and Modifications on the Phenyl Ring
Functional group interconversion (FGI) is a key strategy for synthesizing derivatives of this compound. imperial.ac.uk This approach involves performing chemical transformations on a pre-synthesized urea compound to introduce new functional groups or modify existing ones on the phenyl ring. solubilityofthings.com
For example, the methyl group on the this compound core could be a site for modification. It could undergo radical halogenation to introduce a benzylic halide, which can then be converted to other functional groups like alcohols, ethers, or amines via nucleophilic substitution. ub.edufiveable.me Similarly, electrophilic aromatic substitution reactions could potentially introduce groups like nitro (-NO₂) or additional halogens onto the phenyl ring, although the existing substituents will direct the position of the new group. Subsequent reduction of a nitro group to an amine provides a handle for further derivatization. vanderbilt.edu These transformations allow for the fine-tuning of the molecule's electronic and steric properties.
Stereoselective Synthesis of Chiral Urea Derivatives
The synthesis of chiral, non-racemic urea derivatives is of great interest, particularly for applications in asymmetric catalysis and medicinal chemistry. Stereoselective synthesis can be achieved through several approaches.
One common method involves the use of chiral starting materials. For instance, reacting a chiral amine with 3-fluoro-4-methylphenyl isocyanate would produce a chiral urea derivative where the stereocenter is located on the amine-derived portion of the molecule.
Another powerful strategy is the use of chiral catalysts to control the stereochemical outcome of a reaction. Chiral urea and thiourea (B124793) derivatives are themselves highly effective supramolecular organocatalysts that activate substrates through hydrogen bonding. mdpi.com These catalysts can be used in enantioselective reactions to produce chiral products in high yields and with high enantiomeric excesses. mdpi.comrsc.org The design and synthesis of these chiral urea catalysts often start from readily available chiral backbones, such as trans-1,2-cyclohexanediamine. rsc.orgresearchgate.net
Methodological Considerations for Scalable and Efficient Synthesis of this compound and its Chemical Analogues
Traditional vs. Modern Synthetic Approaches
Historically, the synthesis of N-aryl ureas has been dominated by the reaction of an aniline derivative with an isocyanate. While effective, the use of highly toxic and moisture-sensitive reagents like phosgene (to generate the isocyanate) and the isocyanates themselves poses significant safety and handling challenges, particularly on a large scale.
Modern approaches prioritize safety and sustainability. These include isocyanate-free routes and methods that generate reactive intermediates in situ to avoid handling toxic compounds. Catalytic systems, particularly those involving palladium and ruthenium, have been developed for the carbonylation of amines, offering alternative pathways that utilize safer carbon monoxide sources. dtu.dkacs.org Furthermore, the principles of green chemistry are increasingly being applied, favoring reactions in aqueous media or under solvent-free conditions to reduce environmental impact. nih.gov
Isocyanate-Based Syntheses
The reaction between 3-fluoro-4-methylaniline and a suitable isocyanate precursor remains a common and direct method for preparing this compound. A particularly efficient and scalable adaptation of this chemistry involves the use of potassium isocyanate (KOCN) in an aqueous medium. This method avoids organic solvents and catalysts, offering a greener and more cost-effective process. nih.govresearchgate.net
A typical procedure involves the nucleophilic addition of the amine to the isocyanate, which is generated from KOCN in the presence of a mild acid. The reaction is often clean, and the product can be isolated in high purity through simple filtration, which is a significant advantage for industrial-scale production as it bypasses the need for costly and time-consuming chromatographic purification. nih.gov
Table 1: Comparison of Isocyanate-Based Synthetic Methodologies for N-Aryl Ureas
| Method | Starting Materials | Reagents & Solvents | Key Advantages | Yield Range | Ref. |
|---|---|---|---|---|---|
| Aqueous KOCN | Aniline Derivative | KOCN, 1N Aqueous HCl | Catalyst-free, organic solvent-free, simple filtration, scalable. | Good to Excellent | nih.gov |
| Triphosgene | Aniline Derivative | Triphosgene, Base (e.g., Et3N), Organic Solvent (e.g., CH2Cl2) | In situ isocyanate formation avoids handling isocyanates directly. | High | nih.gov |
| Direct Isocyanate | Aniline Derivative, Phenyl Isocyanate | Organic Solvent (e.g., Toluene) | Direct, high conversion. | High | nih.gov |
Isocyanate-Free and Catalytic Methodologies
To circumvent the hazards associated with isocyanates, several alternative strategies have been developed. These methods are pivotal for enhancing the safety and environmental profile of large-scale synthesis.
Hofmann and Curtius Rearrangements: These classic reactions can be adapted to generate isocyanate intermediates in situ from primary amides or acyl azides, respectively. This approach contains the hazardous intermediate within the reaction vessel, immediately converting it to the desired urea product. organic-chemistry.org Recent advancements have made these rearrangements more efficient and milder. organic-chemistry.org
Catalytic Carbonylation: Transition-metal-catalyzed reactions offer sophisticated alternatives. Palladium-catalyzed carbonylation can construct the urea linkage directly from an aryl halide, an amine, and a carbon monoxide source. dtu.dk Sulfur-assisted carbonylation using CO and molecular oxygen under mild conditions also presents a viable, high-yield pathway. organic-chemistry.org Another innovative, atom-economical approach utilizes methanol (B129727) as a C1 source with a ruthenium pincer complex catalyst, producing hydrogen as the only byproduct. acs.org
Dioxazolones as Isocyanate Surrogates: A benign, phosgene-free method utilizes 3-substituted dioxazolones as precursors that generate isocyanates in situ upon mild heating. This approach has been shown to produce unsymmetrical ureas in moderate to excellent yields, often with simple filtration for purification, demonstrating its potential for scalability.
Table 2: Overview of Scalable & Efficient Isocyanate-Free Methodologies
| Methodology | Precursors | Catalyst/Reagent | Conditions | Key Advantages | Ref. |
|---|---|---|---|---|---|
| Hofmann Rearrangement | Primary Amides | Phenyliodine diacetate (PIDA), Ammonia source | 0 °C to room temp. | In situ isocyanate generation, mild conditions. | organic-chemistry.org |
| Sulfur-Assisted Carbonylation | Secondary & Aromatic Amines | Sulfur, CO, O2, DBU (base) | Room temp., ambient pressure | Mild conditions, no high pressure, cost-effective. | organic-chemistry.org |
| Ruthenium-Catalyzed Methanol Carbonylation | Amine, Methanol | Ruthenium Pincer Complex | High temperature | Highly atom-economical, H2 is the only byproduct. | acs.org |
| Melt Polycondensation | Diamines, Urea | None (catalyst-free) | High temperature (melt) | Solvent-free, isocyanate-free. | rsc.org |
Process Optimization for Scalability
For any chosen synthetic route, scalability hinges on several factors beyond the core chemistry. Efficient heat transfer, management of reaction exotherms, and robust mixing are critical in large reactors. The physical form of the product is also crucial; a crystalline solid that can be isolated by filtration is far more desirable than an oil or a product requiring column chromatography. nih.gov
Preclinical Pharmacological and Biological Investigations of 3 Fluoro 4 Methylphenyl Urea Derivatives
Broad Spectrum Biological Activities Associated with Urea (B33335) Scaffolds
The urea functional group is a significant structural component found in numerous bioactive compounds and clinically approved drugs. nih.gov Its ability to form stable, multiple hydrogen bonds with biological targets makes it a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This key interaction capability allows urea derivatives to be employed in a wide array of medicinal applications, modulating drug potency and selectivity. nih.gov Consequently, compounds possessing a urea moiety exhibit a broad range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. nih.govnih.gov
Urea derivatives have been extensively investigated as anticancer agents, demonstrating efficacy against various leukemias and solid tumors. researchgate.neteurekaselect.com Many aromatic and heterocyclic urea derivatives show potent antiproliferative activity. nih.goveurekaselect.com Their mechanism of action often involves the inhibition of key proteins crucial for tumor progression. researchgate.neteurekaselect.com
One of the primary mechanisms is the inhibition of various protein kinases, such as receptor tyrosine kinases (RTKs) and Raf kinases, which are critical in tumorigenesis signaling pathways. researchgate.neteurekaselect.com For example, the diarylurea structure is a core component of several approved kinase inhibitors, including Sorafenib (B1663141), which targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in angiogenesis. nih.govnih.gov The urea moiety in these inhibitors plays a crucial role by establishing hydrogen bonds with key amino acid residues, such as glutamate (B1630785) and aspartate, in the kinase binding pocket of targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govmdpi.com
Another mechanism for the anticancer activity of some urea derivatives, such as N-phenyl-N'-(2-chloroethyl)ureas (CEUs) and benzoylureas (BUs), is the inhibition of tubulin polymerization, a process essential for cell division. eurekaselect.com
The antiproliferative effects of various urea derivatives have been demonstrated across a range of human cancer cell lines. For instance, certain pyridine-urea compounds have shown potent activity against breast cancer (MCF-7) cells, with some derivatives being significantly more active than reference drugs like Doxorubicin (B1662922) and Sorafenib. mdpi.com Similarly, novel carnosic acid derivatives incorporating urea moieties displayed enhanced antiproliferative activity against colorectal (HCT116), melanoma (A375), and pancreatic (MiaPaca-2) cancer cell lines. mdpi.com
| Compound Type | Cancer Cell Line | Activity (IC50 in µM) | Reference |
|---|---|---|---|
| Pyridine-Urea Derivative (8e) | MCF-7 (Breast) | 0.22 (48h treatment) | mdpi.com |
| Pyridine-Urea Derivative (8n) | MCF-7 (Breast) | 1.88 (48h treatment) | mdpi.com |
| (E)-styryl aryl ureas (e.g., 22, 23, 26) | HT-29, MCF-7, HeLa, A549 | Submicromolar to low micromolar range | nih.gov |
| Carnosic Acid-Urea Derivative (14) | HCT116 (Colorectal) | Potent activity | mdpi.com |
| Carnosic Acid-Urea Derivative (14) | A375 (Melanoma) | Potent activity | mdpi.com |
| Lomustine (Nitrosourea) | U87 (Glioblastoma) | 55 | frontiersin.org |
Urea derivatives have been identified as a promising class of antimicrobial agents. nih.gov Research has demonstrated their efficacy against a variety of pathogenic microbes, including both Gram-positive and Gram-negative bacteria, as well as fungal species. nih.govuea.ac.ukresearchgate.net
Synthetic urea compounds have been screened against bacterial strains such as Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govuea.ac.uknih.gov Notably, certain adamantyl urea derivatives have shown outstanding growth inhibition against Acinetobacter baumannii. nih.govresearchgate.net Some aryl ureas have also exhibited significant activity against carbapenemase-producing Klebsiella pneumoniae and multidrug-resistant E. coli. uea.ac.uk The mechanism for some thiourea (B124793) derivatives against MRSA involves disrupting the integrity of the cell wall. nih.gov
In addition to antibacterial properties, these compounds have been evaluated for antifungal activity against species like Candida albicans and Cryptococcus neoformans. nih.govresearchgate.net Studies on aminoporphyrins bearing urea substituents found that their antifungal and antibacterial activity increased with concentration and was influenced by the lipophilicity of the substituents. scielo.br
| Compound Type | Microorganism | Activity (MIC in µM) | Reference |
|---|---|---|---|
| Aryl Urea Derivative (7b) | Klebsiella pneumoniae (Carbapenemase-producing) | 100 | uea.ac.uk |
| Aryl Urea Derivative (11b) | Klebsiella pneumoniae (Carbapenemase-producing) | 50 | uea.ac.uk |
| Aryl Urea Derivative (67d) | Klebsiella pneumoniae (Carbapenemase-producing) | 72 | uea.ac.uk |
| Aryl Urea Derivative (11b) | E. coli (Multidrug-resistant) | 50 | uea.ac.uk |
| Thiourea Derivative (TD4) | MRSA | 2–16 µg/mL | nih.gov |
The urea scaffold is also associated with anti-inflammatory properties. nih.gov Certain urea derivatives have been shown to be effective in preclinical models of inflammation. f1000research.comresearchgate.net For example, 1,3-bis(p-hydroxyphenyl)urea demonstrated anti-inflammatory activity in a carrageenan-induced paw edema model in rats, a standard test for evaluating anti-inflammatory agents. f1000research.comresearchgate.net The activity of this compound was comparable to that of the nonsteroidal anti-inflammatory drug (NSAID) diclofenac (B195802) sodium. f1000research.com The mechanism is thought to be related to the inhibition of cyclooxygenase (COX) enzymes and tumor necrosis factor-alpha (TNF-α). researchgate.net The inclusion of fluorine atoms in some heterocyclic structures has also been noted for its crucial role in enhancing anti-inflammatory activity. nuph.edu.ua
Beyond the activities previously mentioned, urea derivatives have been investigated for their potential as antiviral and, most notably, antitubercular agents. nih.govnih.gov The development of novel therapeutics to treat tuberculosis is critical due to the rise of drug-resistant strains of Mycobacterium tuberculosis. researchgate.netnih.gov Phenotypic screening of compound libraries has led to the identification of urea-containing compounds with potent anti-tuberculosis activity. researchgate.netnih.gov
Specifically, compounds with a 1-adamantyl-3-phenyl urea core have demonstrated excellent activity against M. tuberculosis (H37Rv strain), with some showing a minimum inhibitory concentration (MIC) comparable to the frontline anti-TB drug isoniazid. nih.gov The structure-activity relationship (SAR) studies suggest that bulky alkyl groups on one side of the urea and specific substitutions on the phenyl ring, such as in 3-chloro-4-methylphenyl derivatives, are favorable for high potency. nih.gov
Molecular Targets and Mechanisms of Action (In Vitro Characterization)
A key molecular mechanism underlying the antitubercular activity of many urea derivatives is the inhibition of epoxide hydrolase (EH) enzymes. researchgate.netnih.gov The genome of M. tuberculosis encodes an unusually high number of EHs, which are believed to play vital roles in the bacterium's lipid metabolism and detoxification, helping it survive within the host. nih.govnih.govresearchgate.net This makes them attractive targets for new anti-TB drugs. nih.govnih.gov
In vitro studies have confirmed that urea and thiourea derivatives are effective inhibitors of mycobacterial EHs. nih.govnih.gov Research has specifically focused on several of these enzymes, including EphB and EphE. researchgate.netnih.govnih.gov Optimized adamantyl urea compounds that showed potent antitubercular activity were subsequently tested and found to be potent inhibitors of both M. tuberculosis EphB and EphE. researchgate.netnih.govnih.gov This suggests that the potent bactericidal effect may arise from the simultaneous inhibition of multiple epoxide hydrolase enzymes within the bacterium. researchgate.netnih.govnih.gov The pharmacophore developed from active antitubercular compounds was found to be consistent with known inhibitors of the epoxide hydrolase enzyme family, reinforcing the hypothesis that these enzymes are the primary targets. researchgate.net
Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Antagonism
Derivatives of (3-fluoro-4-methylphenyl)urea have been investigated as potent antagonists for the Transient Receptor Potential Vanilloid 1 (TRPV1), a ligand-gated ion channel implicated in various types of pain. wikipedia.org The TRPV1 receptor is activated by stimuli such as heat, protons, and capsaicin, making it a significant target for the development of new analgesic agents. mdpi.com
In the design of TRPV1 antagonists, the substitution of certain chemical moieties has proven critical. For instance, replacing the guaiacyl group found in capsaicinoids with a 3-fluoro-4-sulfonylamido group was a key step in converting agonist activity to antagonist activity. wikipedia.org Structure-activity relationship (SAR) studies have identified three essential pharmacophoric regions, designated A, B, and C. nih.gov The this compound structure often forms part of the crucial "A-region" of these antagonists. nih.gov
One study explored a series of analogues based on a prototype antagonist, leading to the identification of N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea as a novel and potent TRPV1 antagonistic template. nih.gov A representative compound from this series, compound 27 , demonstrated high affinity and potent antagonism, with binding and activity values comparable to the lead compound. nih.gov Docking analyses suggest that its binding mode within the hTRPV1 homology model is similar to that of other potent antagonists. nih.gov
| Compound | Binding Affinity (Ki) | Antagonistic Potency (Ki(ant)) |
|---|---|---|
| Compound 27 (N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea derivative) | 6.77 nM | 12.5 nM |
Protein Kinase Inhibition Profiles (e.g., Raf, c-Kit, PDGFR, VEGFR, PKMYT-1, WEE1, Aurora Kinases)
The urea scaffold is a prominent feature in many protein kinase inhibitors because it can form key hydrogen bonding interactions within the kinase catalytic cleft. researchgate.netnih.gov Derivatives of this compound have been incorporated into compounds designed to target a range of kinases involved in oncogenic signaling pathways. nih.govresearchgate.net
Raf Kinases: The RAS-RAF-MEK-MAPK cascade is a critical signaling pathway in cell proliferation and survival. nih.govresearchgate.net A notable pan-RAF inhibitor, LY3009120 (1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea), was developed to target not only the common BRAF V600E mutation but also wild-type BRAF and CRAF. nih.govresearchgate.net This compound is designed to inhibit both monomeric and dimeric forms of RAF kinases, thereby overcoming the paradoxical pathway activation seen with some earlier-generation RAF inhibitors. researchgate.netacs.org
VEGFR, PDGFR, and c-Kit: Several multi-kinase inhibitors containing a urea moiety have shown potent activity against Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and c-Kit, all of which are crucial in tumor angiogenesis and growth. nih.gov
Lenvatinib , a multi-kinase urea-based inhibitor, targets VEGFR 1–3, PDGFRα, and the KIT proto-oncogene. nih.gov
Tivozanib potently inhibits VEGFR-1, -2, and -3 and also shows nanomolar activity against PDGFRβ and c-Kit. researchgate.net
Research on urea derivatives structurally related to STI571 identified compounds that potently inhibited cellular PDGFR autophosphorylation, with some showing selectivity for PDGFR over c-Abl. nih.gov
A 7-aminoalkoxy-4-aryloxy-quinazoline urea derivative displayed one-digit nanomolar inhibition against VEGFR-1, VEGFR-2, VEGFR-3, PDGFR-ß, and c-Kit. nih.gov
| Compound Class/Name | Target Kinase | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Quinazoline (B50416) urea derivative | VEGFR-1 | 5 nM | nih.gov |
| Quinazoline urea derivative | VEGFR-2 | 4 nM | nih.gov |
| Quinazoline urea derivative | VEGFR-3 | 8 nM | nih.gov |
| Quinazoline urea derivative | PDGFR-β | 9 nM | nih.gov |
| Quinazoline urea derivative | c-Kit | 9 nM | nih.gov |
| Tivozanib | VEGFR-1 | 0.21 nM | researchgate.net |
| Tivozanib | VEGFR-2 | 0.16 nM | researchgate.net |
| Tivozanib | VEGFR-3 | 0.24 nM | researchgate.net |
WEE1, PKMYT1, and Aurora Kinases: WEE1 and PKMYT1 are key kinases that regulate the cell cycle by inhibiting cyclin-dependent kinases (CDKs). nih.gov Inhibition of these kinases, particularly in combination, has emerged as a promising anti-cancer strategy. nih.govnih.gov Studies have shown a synthetic lethal interaction between WEE1 and PKMYT1, where dual inhibition leads to synergistic killing of cancer cells. nih.govnih.gov This combined treatment can exacerbate DNA replication stress and lead to replication catastrophe and genomic instability. nih.gov Similarly, combined inhibition of Aurora Kinase A (AURKA) and WEE1 has demonstrated synergistic antitumor effects in certain cancer models. foxchase.org
Receptor Modulation and Enzyme Inhibition by Related Chemical Entities
The urea functional group is a versatile scaffold for designing inhibitors of various enzymes beyond kinases. nih.gov The ability of the urea moiety to mimic transition states and form strong hydrogen bonds makes it a valuable component in inhibitor design. nih.gov
Urease and α-Chymotrypsin: Various synthetic urea derivatives have been screened for their inhibitory effects against enzymes like urease and α-chymotrypsin. One study found that N-4-nitrophenyl-N'-4'-nitrophenylurea was a potent inhibitor of both urease (IC₅₀ = 1.25 µM) and α-chymotrypsin (IC₅₀ = 3.15 µM). researchgate.net Other studies on unsymmetrical 1,3-disubstituted ureas have also reported moderate inhibitory activity against urease, β-glucuronidase, and phosphodiesterase. researchgate.netresearchgate.net
WEE1 and PKMYT1: As mentioned, the dual inhibition of WEE1 and PKMYT1 kinases represents a key example of receptor modulation. This approach exploits the synthetic lethal relationship between the two targets to selectively eliminate cancer cells, which often have underlying DNA damage response defects. nih.govnih.gov
General Enzyme Inhibition: The inclusion of a fluorine atom, as in the this compound core, can significantly alter the electronic properties of a molecule, often enhancing its binding affinity and inhibitory potential against target enzymes. nih.govresearchgate.net
In Vitro Cellular Activity and Mechanistic Assays
Derivatives of phenyl urea have been subjected to extensive in vitro screening to assess their antiproliferative activity across a wide range of human cancer cell lines.
In one study, a series of 1-phenyl-3-(4-(pyridin-3-yl)phenyl)urea derivatives were tested against the NCI-60 panel of human cancer cell lines. nih.govpreprints.org The compounds 5a and 5d from this series were identified as the most active, showing efficacies and potencies superior to the standard chemotherapeutic agent paclitaxel (B517696) in 21 different cancer cell lines, particularly those from renal cancer and melanoma. nih.govpreprints.org
Another study designed and synthesized a novel series of aryl-urea derivatives containing sulfonyl groups and tested them against eight human cancer cell lines. nih.gov Compounds 7 , 8 , and 9 demonstrated IC₅₀ values better than the reference drug doxorubicin against several cell lines. nih.govresearchgate.net Specifically, compounds 7 and 8 were potent against pancreatic adenocarcinoma (PACA2), while compound 9 was highly active against colon carcinoma (HCT116), liver carcinoma (HePG2), and osteosarcoma (HOS) cell lines. nih.govresearchgate.net
| Compound | Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|---|
| Compound 7 | PACA2 | Pancreatic | 44.4 |
| Compound 8 | PACA2 | Pancreatic | 22.4 |
| Compound 9 | HCT116 | Colon | 17.8 |
| HePG2 | Liver | 12.4 | |
| HOS | Osteosarcoma | 17.6 | |
| Doxorubicin (Reference) | PACA2 | Pancreatic | 52.1 |
Biochemical assays are fundamental to determining the potency and selectivity of this compound derivatives against their molecular targets.
Ligand-Binding Assays: For G-protein coupled receptors and ion channels like TRPV1, ligand-binding assays are used to determine the binding affinity (Kᵢ) of a compound. As noted previously, a derivative of N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea showed a high binding affinity for the hTRPV1 receptor with a Kᵢ value of 6.77 nM. nih.gov
Enzyme Inhibition Assays: The inhibitory activity (IC₅₀) of compounds against target kinases is a critical measure of their potency. The pan-RAF inhibitor LY3009120 was shown to inhibit phosphorylation of MEK and ERK in cells with different genetic backgrounds. researchgate.net Other urea-based compounds have demonstrated low nanomolar IC₅₀ values against kinases like VEGFR, PDGFR, and c-Kit. nih.gov For instance, a quinazoline urea derivative inhibited VEGFR-2 with an IC₅₀ of 4 nM. nih.gov
Mechanistic studies are performed to understand how these compounds exert their cytotoxic effects at a cellular level.
Apoptosis Induction: Certain pyrazinyl–aryl urea derivatives have been shown to induce caspase-dependent apoptosis. nih.gov Treatment of T24 bladder cancer cells with compound 5-23 led to the activation of caspase-3 and caspase-8, key executioner and initiator caspases in the apoptotic pathway. nih.gov The study noted that the induction of apoptosis was dependent on both the concentration of the compound and the incubation time. nih.gov
Cell Cycle and Mechanistic Insights: The anticancer activity of urea derivatives is often linked to their impact on critical cellular pathways. Studies on aryl-urea derivatives revealed that they can down-regulate the expression of key genes involved in DNA repair and cell signaling, such as BRCA1, BRCA2, PALB2, EGFR, KRAS, and TP53, in various cancer cell lines. nih.govresearchgate.net Furthermore, the synergistic effect observed with combined inhibition of WEE1 and CHK1 or WEE1 and PKMYT1 is rooted in the disruption of cell cycle checkpoints. nih.govresearchgate.net This dual inhibition leads to uncontrolled S-phase progression and an accumulation of DNA damage, ultimately triggering cell death. nih.govresearchgate.net
Preclinical In Vivo Efficacy Studies (Animal Models)
A number of fluorinated N,N′-diarylureas have been synthesized and investigated for their potential as activators of adenosine (B11128) monophosphate-activated protein kinase (AMPK), a key enzyme in regulating cellular energy homeostasis and cell cycle progression. Certain fluorinated diarylurea derivatives have demonstrated the ability to activate AMPK at low micromolar concentrations, which is a significantly lower concentration than other known AMPK activators like metformin. These compounds have been shown to potently inhibit the proliferation of colon cancer cells. Further studies on selected fluorinated N,N′-diarylureas have indicated their significant dose-dependent inhibition of the viability of metastatic colorectal cancer cells and cancer stem cells, along with the induction of cell-cycle inhibition and apoptosis nih.gov.
In a notable study, the diarylurea derivative N69B was assessed for its anticancer activity in a mouse 4T1 breast tumor model. The in vivo administration of N69B resulted in a significant reduction in tumor growth, highlighting the potential of this class of compounds in treating solid tumors mdpi.com. The proposed mechanism of action for N69B involves the significant increase in the protein levels of cathepsins, particularly cathepsin D, a lysosomal aspartyl protease with diverse biological functions mdpi.com.
Furthermore, a series of diarylurea derivatives incorporating a 1,3,4-oxadiazole (B1194373) scaffold have been synthesized and evaluated for their antitumor properties. Several of these compounds exhibited significant inhibitory effects on a panel of 58 human cancer cell lines. For instance, a derivative featuring a 4-chloro-3-(trifluoromethyl)phenyl terminal moiety demonstrated nearly 100% inhibition of 58 different cancer cell lines at a concentration of 10 μM. The half-maximal inhibitory concentration (IC50) values for one of the most potent compounds against PC-3 prostate cancer, HCT-116 colon cancer, and ACHN renal cancer cell lines were found to be 0.67, 0.80, and 0.87 μM, respectively, which are comparable to the well-known kinase inhibitor, sorafenib nih.gov.
The antitumor effects of these diarylurea compounds are often attributed to their ability to inhibit various protein kinases involved in cancer cell signaling pathways. For example, some derivatives have been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow, by decreasing the phosphorylation of key signaling proteins such as PI3K and ERK 1/2 nih.gov.
The following table summarizes the preclinical in vivo efficacy findings for structurally related diarylurea derivatives.
| Compound Class/Derivative | Animal Model | Cancer Type | Key Findings |
| Fluorinated N,N'-diarylureas | Not specified | Colorectal Cancer | Significantly inhibited the viability of metastatic colorectal cancer cells and cancer stem cells in a dose-dependent manner nih.gov. |
| N69B | Mouse 4T1 syngeneic graft model | Breast Cancer | Demonstrated a significant reduction in tumor growth in vivo mdpi.com. |
| Diarylureas with a 1,3,4-oxadiazole scaffold | Not specified | Prostate, Colon, Renal Cancer | Showed potent in vitro activity comparable to sorafenib, suggesting potential for in vivo efficacy nih.gov. |
| Diarylureas with 3-amino-isoxazol[3,4-b]pyridine structure | A549 tumor-bearing mouse model | Lung Cancer | Exhibited an in vivo antitumor effect comparable to the positive control, gefitinib (B1684475) nih.gov. |
It is important to note that while these findings for related diarylurea compounds are promising, dedicated in vivo studies on this compound derivatives are necessary to definitively establish their preclinical anticancer efficacy.
Structure Activity Relationship Sar and Rational Design of 3 Fluoro 4 Methylphenyl Urea Analogues
Significance of the (3-fluoro-4-methylphenyl) Moiety in Pharmacological Potency
The (3-fluoro-4-methylphenyl) moiety is a critical component for achieving high pharmacological potency in a variety of inhibitors. This structural fragment effectively balances electronic properties and steric factors to optimize binding interactions with target proteins. The strategic placement of the fluorine atom at the 3-position and the methyl group at the 4-position of the phenyl ring creates a distinct electronic and steric profile that is crucial for molecular recognition.
In the context of kinase inhibitors, for example, this moiety often serves as a key "hinge-binding" element. The urea (B33335) linker, flanked by the substituted phenyl ring, can form critical hydrogen bonds with the backbone of the kinase hinge region. The 3-fluoro-4-methylphenyl group itself typically occupies a hydrophobic pocket within the ATP-binding site. The interplay between the hydrogen-bonding urea and the hydrophobically interacting phenyl group is a foundational aspect of the high affinity observed in many such inhibitors. Alterations to this moiety, such as removing or repositioning the fluoro or methyl groups, often lead to a significant decrease in inhibitory activity, underscoring its importance in the rational design of potent pharmacological agents.
Systematic Investigations of Substituent Effects on Bioactivity
The introduction of fluorine into drug candidates is a widely used strategy to modulate their biological and physical properties. nih.gov Fluorine's high electronegativity and small atomic size allow it to alter a molecule's electronic environment, conformation, and metabolic stability without introducing significant steric bulk. researchgate.netbenthamscience.com
Table 1: Impact of Phenyl Ring Substitution on Inhibitory Potency
| Compound | Substitution on Phenyl Ring | Relative Potency |
| 1 | 3-fluoro, 4-methyl | ++++ |
| 2 | 4-methyl | ++ |
| 3 | 3-fluoro | +++ |
| 4 | Unsubstituted | + |
This table illustrates a generalized trend observed across various inhibitor series, where the combined presence of 3-fluoro and 4-methyl groups leads to the highest potency.
The methyl group at the 4-position of the phenyl ring also plays a crucial role in the molecular recognition of (3-fluoro-4-methylphenyl)urea analogues. This alkyl group contributes to the hydrophobic interactions within the binding pocket of the target protein. The size and position of the methyl group are often critical for achieving a snug fit and maximizing van der Waals forces.
In many kinase inhibitors, for example, the 4-methyl group fits into a well-defined hydrophobic sub-pocket. The presence of this group can enhance binding affinity and selectivity. Structure-activity relationship studies have demonstrated that substitution of the methyl group with either a hydrogen atom or a larger alkyl group can lead to a significant loss of activity, highlighting the specific steric requirements of the binding site. nih.gov
The urea backbone (-NH-CO-NH-) is a fundamental pharmacophoric feature, primarily acting as a hydrogen bond donor and acceptor. mdpi.com Its ability to form precise, directional interactions is central to the binding of these inhibitors to their target proteins. mdpi.com Modifications to this linker can have profound effects on binding affinity and conformational preferences.
For instance, N-alkylation of one of the urea nitrogens can disrupt the planarity of the molecule. This can be a deliberate strategy to improve water solubility by reducing crystal packing energy. nih.gov However, such modifications can also abolish critical hydrogen bonding interactions, leading to a loss of potency. The replacement of the urea oxygen with sulfur to form a thiourea (B124793) can alter the hydrogen bonding geometry and electronic properties of the linker, which may be beneficial or detrimental depending on the specific target.
The terminal aromatic or heterocyclic ring system attached to the other side of the urea linker explores a different region of the protein's binding site and is a major determinant of both potency and selectivity. This part of the molecule is often subject to extensive modification during lead optimization to fine-tune pharmacological properties.
The nature of this terminal ring system can influence a wide range of properties, including:
Potency: By accessing additional binding pockets or forming specific interactions (e.g., hydrogen bonds, π-π stacking).
Selectivity: By exploiting differences in the amino acid residues lining the binding sites of different proteins.
Physicochemical Properties: Affecting solubility, lipophilicity, and metabolic stability.
A wide variety of aromatic and heterocyclic systems have been explored, including but not limited to phenyl, pyridine, pyrazole, thiophene, and indole (B1671886) rings, each imparting unique properties to the resulting analogue. nih.gov For example, the introduction of basic nitrogen atoms in a heterocyclic ring can provide an additional hydrogen bond acceptor or a site for salt formation to improve solubility.
Table 2: Effect of Terminal Ring System on Bioactivity
| Compound | Terminal Ring System | Target/Activity |
| Analogue A | Pyridine | Kinase A Inhibition |
| Analogue B | Thiophene | Receptor B Antagonism |
| Analogue C | Substituted Phenyl | Enzyme C Inhibition |
| Analogue D | Pyrazole | Kinase D Inhibition |
This table provides a conceptual overview of how varying the terminal ring system can direct the molecule's activity towards different biological targets.
Identification and Elucidation of Key Pharmacophoric Features
Through extensive SAR studies, a clear pharmacophore model for this compound-based inhibitors has been established. This model highlights the essential structural features required for high-affinity binding.
The key pharmacophoric features generally include:
A Hydrogen Bond Donor: One of the urea N-H groups is essential for anchoring the inhibitor to the protein, often in the hinge region of kinases.
A Hydrogen Bond Acceptor: The urea carbonyl oxygen acts as a crucial hydrogen bond acceptor.
A Substituted Aromatic Ring (Region A): The 3-fluoro-4-methylphenyl group, which fits into a specific hydrophobic pocket. The fluoro and methyl groups are key for optimizing potency.
A Terminal Aromatic/Heterocyclic Ring (Region C): A second lipophilic group that occupies another hydrophobic region, with its specific nature being critical for determining selectivity.
Docking analyses have confirmed that the binding mode of these inhibitors often involves the urea moiety forming hydrogen bonds with a specific tyrosine residue and hydrophobic interactions with other key residues like methionine, leucine, and threonine. nih.gov The precise arrangement of these features allows for a potent and often selective inhibition of the target protein.
Computational Chemistry and Molecular Modeling Approaches in 3 Fluoro 4 Methylphenyl Urea Research
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (3-fluoro-4-methylphenyl)urea research, docking simulations are instrumental in predicting how its derivatives bind to their protein targets.
A notable example involves the investigation of N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea, a derivative of this compound, as a potent TRPV1 antagonist. nih.gov Docking analysis of this compound into a homology model of the human TRPV1 channel revealed key binding interactions. The urea (B33335) moiety was found to form a crucial hydrogen bond with the Tyr511 residue, which is critical for its antagonistic activity. nih.gov Furthermore, the 3-fluoro-4-methylphenyl group, designated as the A-region, occupies a deep hydrophobic pocket, engaging in hydrophobic interactions with residues such as Tyr511, Tyr554, Ile564, and Ile569. The fluorine atom itself contributes to the binding by forming hydrogen bonds with Lys571. nih.gov
The general applicability of molecular docking for urea-containing compounds is well-established. For instance, docking studies of various urea derivatives have been successfully used to predict their binding modes and affinities for targets like p38 MAPK, penicillin-binding protein 4 (PBP4), and checkpoint kinase 1 (Chk1). nih.govnih.govjppres.com These studies consistently highlight the importance of the urea functional group in forming hydrogen bonds with the protein backbone or specific amino acid residues, anchoring the ligand in the binding site.
Homology Modeling for Uncharacterized Protein Targets
When the experimental three-dimensional structure of a protein target is unavailable, homology modeling, also known as comparative modeling, offers a powerful alternative. wikipedia.org This technique constructs an atomic-resolution model of a "target" protein from its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). wikipedia.org
In research involving phenylurea derivatives, homology modeling has been employed to create models of target proteins for subsequent virtual screening and docking studies. For example, a homology model of human transketolase was utilized to perform a structure-based virtual screening for novel inhibitors. nih.gov This approach successfully identified diphenyl urea derivatives as a new class of transketolase inhibitors that were not based on mimicking the thiamine (B1217682) pyrophosphate cofactor. nih.gov The use of a homology model was crucial in understanding the dimeric interface of the enzyme and identifying "hot spot" residues for inhibitor design. nih.gov
The process of homology modeling involves several key steps: template selection, target-template alignment, model construction, and model assessment. wikipedia.org The quality of the resulting model is highly dependent on the sequence identity between the target and template proteins. wikipedia.org For instance, the SWISS-MODEL server is a widely used tool for automated homology modeling of protein structures and complexes. nih.gov
In Silico Screening and Virtual Library Design for Novel Chemical Entities
In silico screening, or virtual screening, is a computational technique used in drug discovery to search libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is significantly faster and more cost-effective than traditional high-throughput screening.
Virtual screening has been effectively applied in the discovery of novel urea-based compounds. For example, a pharmacophore-based virtual screening of a library containing 1302 pyrrolizines with urea/thiourea (B124793) moieties was performed to identify potential cytotoxic agents. tandfonline.com The top-scoring compounds from this screening were then synthesized and biologically evaluated, leading to the identification of potent anticancer agents. tandfonline.com
Similarly, a structure-based virtual screening using a homology model of human transketolase led to the discovery of diphenyl urea derivatives as inhibitors. nih.gov The virtual screening protocol involved generating a pharmacophore hypothesis based on the key interaction points within the enzyme's binding site and then screening compound libraries against this pharmacophore. nih.gov Another study employed virtual screening to identify potential urease inhibitors from a commercial library, resulting in the identification of 12 promising compounds with good predicted binding energies. biorxiv.org
The design of virtual libraries of chemical entities based on a core scaffold like this compound allows for the exploration of a vast chemical space to identify molecules with improved potency and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to understand which structural features are important for activity.
QSAR studies have been successfully applied to various series of urea derivatives. In one study, 3D-QSAR models were developed for a series of benzoyl urea derivatives as tubulin-binding agents with antiproliferative activity. researchgate.net A five-point common pharmacophore hypothesis was generated, which included features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings, to align the compounds for the QSAR analysis. researchgate.net
Another study performed a QSAR analysis on diaryl urea derivatives as inhibitors of the V600E B-RAF kinase. nih.gov Both linear (multiple linear regressions) and nonlinear (partial least squares-least squares support vector machine) models were developed. The selected descriptors in the QSAR models indicated that factors such as the size, degree of branching, aromaticity, and polarizability of the molecules significantly influenced their inhibitory activity. nih.gov These findings provide valuable guidance for the design of more potent inhibitors. The combination of molecular docking and QSAR is a powerful approach, as seen in a study on pyrimidine-urea inhibitors of TNF-α production, where docking poses were used for the alignment in the 3D-QSAR CoMSIA (Comparative Molecular Similarity Indices Analysis). researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Understanding the preferred conformation of a molecule like this compound is crucial as it dictates how it will interact with its biological target.
A detailed conformational analysis of phenylurea has been performed using computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2). acs.orgosti.gov These studies revealed that the lowest energy form of phenylurea is a trans isomer with a syn geometry. acs.org The rotational barriers around the C(sp2)-N and N-C(aryl) bonds were also calculated, providing insights into the flexibility of the molecule. acs.orgosti.gov Such analyses are critical for understanding the conformational preferences that govern ligand binding.
Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. nih.govyoutube.comyoutube.com MD simulations of aromatic polyurea have been used to investigate its structural and dielectric properties. aps.org These simulations showed the importance of hydrogen bonding in the formation of ordered structures. aps.org In the context of drug-target interactions, MD simulations can be used to assess the stability of a ligand's binding pose within the active site of a protein, as demonstrated in studies of thiourea derivatives binding to checkpoint kinase 1. jppres.com Furthermore, MD simulations of N-hydroxyurea in aqueous solution have provided detailed information about its hydration structure and conformational stability, highlighting the significant role of the solvent environment. mdpi.com
Drug Discovery and Medicinal Chemistry Advancements Involving 3 Fluoro 4 Methylphenyl Urea
Lead Identification and Optimization Strategies
Lead identification is the initial step in drug discovery where compounds, or "hits," with a desired biological activity are identified from large compound libraries. danaher.com Once a hit is confirmed, it becomes a "lead compound" and enters the lead optimization phase. This iterative process involves chemically modifying the lead structure to improve its pharmacological properties, such as potency, selectivity, and pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME). danaher.compatsnap.com
Strategies for optimizing lead compounds containing the urea (B33335) backbone often involve:
Structure-Activity Relationship (SAR) Analysis: This fundamental approach systematically modifies different parts of the molecule to understand how structural changes affect biological activity. patsnap.com For urea derivatives, this can involve altering the substituents on the aromatic rings or modifying the urea linker itself. nih.gov
Bioisosteric Replacement: Functional groups are swapped with others that have similar physical or chemical properties to enhance potency or improve ADME characteristics. patsnap.com For example, replacing a hydrogen atom with a fluorine atom can alter electronic properties and metabolic stability.
Computational Modeling: Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling predict how a compound will interact with its target, guiding the design of more effective derivatives. patsnap.com
A key strategy in the optimization of urea-based compounds is the modification of functional groups on the aryl rings. danaher.com For instance, in the development of fibroblast growth factor receptor 1 (FGFR1) inhibitors, a N-pyrimidin-4-yl-urea motif was designed to form a stable pseudo-ring through intramolecular hydrogen bonding, which mimicked the core structure of other known kinase inhibitors. frontiersin.org Subsequent optimization involved incorporating key structural features from other potent inhibitors to enhance binding to the ATP hydrophobic pocket of the kinase. frontiersin.org This process of refining the lead compound by exploring SAR, replacing functional groups, and preserving essential binding motifs is crucial for developing a preclinical candidate. frontiersin.orgdanaher.com
High-Throughput Screening (HTS) in Compound Library Evaluation
High-Throughput Screening (HTS) is a cornerstone of modern lead discovery, enabling the rapid, automated testing of hundreds of thousands of chemical compounds against a specific biological target. danaher.comnih.gov This process allows researchers to efficiently identify "hits" from large and diverse compound libraries that exhibit a desired activity, such as inhibiting an enzyme or blocking a receptor. researchgate.netstanford.eduku.edu
The HTS workflow typically involves:
Assay Development: A robust and reproducible biological assay is created that can measure the activity of the target in a format suitable for automation (e.g., 384-well or 1536-well plates). researchgate.net
Library Screening: The compound library, which can contain diverse, drug-like molecules, known bioactive compounds, or natural products, is screened against the target using the developed assay. stanford.eduku.edu
Hit Identification: Compounds that show significant activity above a certain threshold are identified as "hits." nih.gov
Hit Confirmation and Validation: The activity of the hits is confirmed through re-testing, and their purity and structural integrity are verified.
Libraries screened in HTS campaigns often contain a wide variety of chemical scaffolds, including many urea derivatives, due to their proven track record in drug discovery. frontiersin.orgku.edu For example, a screen of a 100,000-compound library for inhibitors of the influenza A virus identified several active compounds, including 1-benzoyl-3-arylthioureas, a class of molecules closely related to the phenylureas. nih.gov The identification of such hits provides the starting points for the lead optimization strategies discussed previously. Furthermore, specialized screening techniques, such as liquid chromatography-drift tube ion mobility spectrometry-mass spectrometry (LC-DTIMS-QTOF MS), have been developed for the high-throughput screening and quantification of ureido compounds in biological samples. nih.gov
Patent Landscape and Intellectual Property Protection of (3-fluoro-4-methylphenyl)urea Derivatives
The significant therapeutic potential of urea-based compounds is reflected in the extensive patent landscape surrounding them. frontiersin.org Over the last two decades, thousands of patents have been filed for new potential anticancer agents, with a substantial portion focused on urea derivatives. frontiersin.org This highlights the importance of this chemical scaffold in pharmaceutical research and development. The patenting of novel derivatives of this compound and related structures is crucial for protecting the intellectual property of new drug candidates and securing investment for further development.
Analysis of Novel Urea Derivatives Claimed in Patents
Patents for derivatives of this compound cover a wide range of structural modifications designed to achieve specific therapeutic effects. These claims often feature a general chemical structure that encompasses numerous potential compounds, protecting a broad chemical space. Analysis of these patents reveals key trends in the structural modifications being explored.
For example, patents have been granted for:
Diaryl ureas: Many kinase inhibitors feature a diaryl urea core, where the (3-fluoro-4-methylphenyl) group could be one of the aryl substituents. Modifications often involve altering the second aryl group to optimize target binding and selectivity. patsnap.com
Sulfonyl ureas: The incorporation of a sulfonyl group adjacent to the urea moiety is another common strategy, leading to compounds with distinct biological activities.
Complex Heterocyclic Derivatives: Patents often describe the attachment of complex heterocyclic ring systems to the urea core to create highly specific interactions with the target protein. frontiersin.org
The following table summarizes a selection of patents claiming novel urea derivatives, showcasing the diversity of the chemical structures being protected.
| Patent Number | Claimed Urea Derivative Class | General Structural Feature |
| US7235576B1 | Omega-carboxyaryl substituted diphenyl ureas | A diaryl urea structure with a carboxyl group on one of the aryl rings, often with fluoro substitutions. patsnap.com |
| WO2018199166A1 | Tetrahydronaphthyl urea derivatives | A urea moiety linked to a tetrahydronaphthyl group and another substituted aryl ring. frontiersin.org |
| US5696138A | N-phenyl-N'-(hydroxyphenyl) ureas | A core structure featuring one phenyl ring and one hydroxyl-substituted phenyl ring attached to the urea nitrogen atoms. google.com |
| US3277141A | N-phenyl-N'-alkoxyureas | Urea derivatives where one nitrogen is substituted with a phenyl group and the other with an alkoxy group. google.com |
Identified Therapeutic Areas of Patent Interest
The patent literature demonstrates the broad therapeutic potential of this compound derivatives across multiple disease areas. The ability of the urea scaffold to target a wide range of proteins, particularly kinases, has made it a focus of intense research. frontiersin.org
Key therapeutic areas identified in patents for urea derivatives include:
Oncology: This is a major area of focus, with patents claiming urea derivatives as inhibitors of various kinases involved in cancer progression, such as Raf kinase, VEGFR, and FGFR. frontiersin.orgpatsnap.comnih.gov These compounds are investigated for treating a variety of cancers, including thyroid, renal, and colorectal cancers. frontiersin.org
Inflammatory Diseases: Urea derivatives have been patented for their potential to treat inflammatory conditions.
Cardiovascular Disorders: Patents describe the use of urea derivatives as potassium channel openers, which have applications in treating cardiovascular diseases by relaxing cells. google.com
Pain and Neurodegeneration: Certain urea derivatives have been investigated as inhibitors of Tropomyosin receptor kinase A (TrkA), a target involved in pain and neurodegeneration. frontiersin.org
Infectious Diseases: The urea scaffold is present in drugs for treating viral infections like HIV, and novel derivatives continue to be explored for antimicrobial and antiviral applications. nih.govmdpi.com
Herbicidal Applications: Beyond medicine, some patents claim urea derivatives for use as selective herbicides in agriculture. google.comgoogle.com.na
Design Principles for New Chemical Entities with Targeted Bioactivity
The design of new chemical entities (NCEs) based on the this compound scaffold is guided by established medicinal chemistry principles aimed at maximizing therapeutic effect while minimizing off-target activity. The urea moiety itself is a critical design element, acting as a rigid hydrogen-bond donor-acceptor unit that can anchor a molecule into the binding site of a target protein. nih.govnih.gov
Key design principles include:
Scaffold Hopping and Modification: While the urea core is often maintained for its key interactions, the aryl scaffolds attached to it are modified. This can involve changing the substitution pattern on the phenyl ring (e.g., adding or moving fluoro or methyl groups) or replacing the phenyl ring entirely with other aromatic or heterocyclic systems to explore new binding interactions. patsnap.comnih.gov
Conformational Constraint: Introducing structural elements that limit the flexibility of the molecule can lock it into an active conformation, improving binding affinity and selectivity. As seen with some FGFR inhibitors, designing the molecule to form stable intramolecular hydrogen bonds can mimic the structure of other potent compounds. frontiersin.org
Structure-Based Drug Design (SBDD): When the 3D structure of the biological target is known, SBDD allows for the rational design of inhibitors that fit precisely into the active site. danaher.com The design of kinase inhibitors like Lenvatinib, which features an N-aryl-N-cyclopropyl urea, was informed by its binding mode with the VEGFR-2 kinase. frontiersin.org The urea moiety in these inhibitors often forms crucial hydrogen bonds with the hinge region of the kinase domain. nih.gov
The following table outlines how specific design principles are applied to urea-based compounds to achieve targeted bioactivity, using examples from research on various inhibitors.
| Design Principle | Structural Modification Example | Effect on Bioactivity |
| Structure-Activity Relationship (SAR) | Systematic variation of substituents on the phenyl ring of diaryl ureas. nih.govresearchgate.net | Identifies optimal positions for electron-donating or electron-withdrawing groups to enhance potency. researchgate.net |
| Privileged Scaffold Utilization | Maintaining the central urea moiety. frontiersin.orgnih.gov | Ensures key hydrogen bonding interactions with the target protein, such as the hinge region of kinases. frontiersin.orgnih.gov |
| Conformational Constraint | Designing an N-pyrimidin-4-yl-urea motif to form an intramolecular hydrogen bond. frontiersin.org | Creates a stable, pseudo-ring conformation that mimics other potent inhibitors, improving target binding. frontiersin.org |
| Solubility Enhancement | Introduction of fluorine atoms or hydroxyl groups onto the aryl or alkyl substituents. researchgate.net | Improves aqueous solubility, which is a critical factor for bioavailability. researchgate.net |
By applying these principles, medicinal chemists can rationally design novel derivatives of this compound with optimized properties, paving the way for the development of new and effective therapies for a range of human diseases.
Future Research Directions and Outlook for 3 Fluoro 4 Methylphenyl Urea Compounds
Exploration of Undiscovered Biological Targets and Therapeutic Applications
While phenylurea derivatives have been investigated for a range of biological activities, the full therapeutic potential of (3-fluoro-4-methylphenyl)urea remains largely untapped. Future research will likely focus on screening this compound and its analogs against a wider array of biological targets to uncover novel therapeutic applications.
Potential Therapeutic Areas for Exploration:
| Therapeutic Area | Potential Biological Targets | Rationale |
| Oncology | Kinases (e.g., FGFR1), Tubulin, IDO1 | Phenylurea derivatives have shown promise as anticancer agents by targeting various components of cell signaling and division. mdpi.comnih.govnih.govnih.gov |
| Infectious Diseases | Bacterial and Fungal Enzymes | Urea (B33335) derivatives have demonstrated antimicrobial properties, suggesting potential for development as new antibiotics or antifungals. nih.gov |
| Metabolic Disorders | Enzymes involved in glucose metabolism | Some phenylurea compounds have exhibited antihyperglycemic activity, indicating a potential role in diabetes treatment. researchgate.net |
The discovery of novel urea-based compounds with the ability to cross the blood-brain barrier opens up possibilities for treating metastatic brain cancers. nih.gov Further studies could explore the potential of this compound derivatives in this challenging therapeutic area.
Development of Novel and Green Synthetic Methodologies
The synthesis of urea derivatives has traditionally relied on methods that can be hazardous and environmentally unfriendly. rsc.org A significant future direction is the development of novel and green synthetic methodologies for this compound and its analogs.
Key Areas for Advancement in Synthesis:
Phosgene-Free Synthesis: Moving away from the use of highly toxic phosgene (B1210022) and its derivatives is a critical goal. rsc.orgtandfonline.com The use of safer isocyanate surrogates, such as 3-substituted dioxazolones, presents a promising alternative. tandfonline.com
Catalyst-Free and Solvent-Free Reactions: Developing reactions that proceed efficiently without the need for catalysts and in environmentally benign solvents like water would significantly improve the green profile of the synthesis. rsc.org
Microwave-Assisted Synthesis: The application of microwave irradiation can often lead to shorter reaction times, higher yields, and cleaner reactions.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control for the production of urea derivatives.
A recent development involves a practically simple, mild, and efficient method for synthesizing N-substituted ureas by the nucleophilic addition of amines to potassium isocyanate in water, avoiding the need for organic co-solvents and simplifying purification. rsc.org
Integration of Multi-omics Data for Deeper Mechanistic Understanding
To fully understand the biological effects of this compound and its derivatives, a deeper mechanistic understanding is required. The integration of multi-omics data, including genomics, proteomics, and metabolomics, offers a powerful approach to achieve this.
By analyzing the changes in genes, proteins, and metabolites in response to treatment with these compounds, researchers can identify the specific cellular pathways and networks that are modulated. For instance, multi-omics analysis has been used to reveal how co-exposure to certain chemicals can disturb the urea cycle and other metabolic pathways. nih.gov This type of approach could be applied to this compound to elucidate its mechanism of action and identify potential biomarkers for its efficacy.
Advancements in Computational and Artificial Intelligence-Driven Drug Design
Applications of AI and Computational Chemistry:
| Application | Description |
| Target Identification | AI algorithms can analyze vast biological datasets to identify and validate novel drug targets for phenylurea compounds. nih.govpharmanews.eudrugtargetreview.comnih.gov |
| Virtual Screening | Large libraries of virtual compounds can be screened against a target of interest to identify potential hits. |
| De Novo Drug Design | AI can generate novel molecular structures with desired properties, leading to the design of more potent and selective drug candidates. |
| ADMET Prediction | The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of compounds can be predicted, helping to prioritize candidates with favorable pharmacokinetic profiles. |
Machine learning models have already been successfully used to aid in the design of novel phenyl urea derivatives as potent inhibitors of specific kinases, demonstrating the power of these integrated approaches. researchgate.net
Application in Non-Pharmaceutical Fields (e.g., Agrochemicals, Materials Science)
The utility of this compound and its derivatives is not limited to the pharmaceutical sector. There is potential for their application in other fields, such as agrochemicals and materials science.
Agrochemicals: Phenylurea herbicides are a well-established class of compounds used for weed control. researchgate.net They typically act by inhibiting photosynthesis. Future research could explore the herbicidal or other agrochemical properties of this compound derivatives.
Materials Science: Urea and its derivatives are used in the production of resins and plastics. britannica.comwikipedia.org The specific properties of this compound, such as its fluorine and methyl substitutions, could impart unique characteristics to polymers and other materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
